

Application Notes and Protocols: Assessing the Neuroprotective Effects of Selfotel In Vitro

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key mechanism of neuronal injury in acute neurological events like stroke and traumatic brain injury, as well as in chronic neurodegenerative diseases.[1][2] The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in this process.[1][3] Excessive stimulation of the NMDA receptor leads to a massive influx of calcium ions (Ca2+), triggering a cascade of intracellular events that culminate in neuronal death.[3][4]

Selfotel (CGS-19755) is a competitive NMDA receptor antagonist that directly competes with glutamate for its binding site.[4][5][6] By blocking the activation of the NMDA receptor, **Selfotel** aims to mitigate the downstream effects of the excitotoxic cascade.[4] Preclinical studies in various animal models have demonstrated its neuroprotective potential.[4][7]

These application notes provide a detailed protocol for assessing the neuroprotective efficacy of **Selfotel** in an in vitro model of NMDA-induced excitotoxicity using primary cortical neurons. The protocol includes methods for cell culture, induction of excitotoxicity, and quantification of neuronal viability.

Mechanism of Action: Selfotel and the NMDA Receptor-Mediated Excitotoxicity Pathway

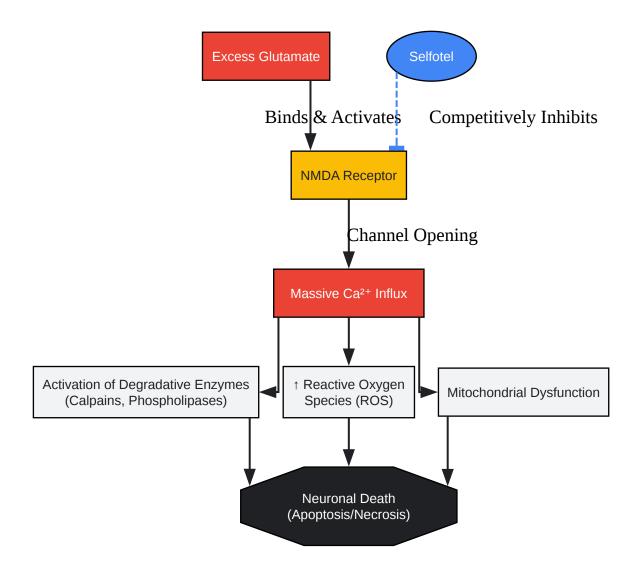


Methodological & Application

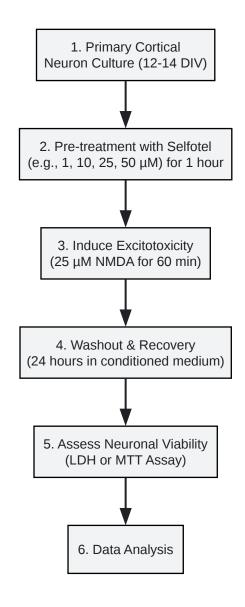
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Selfotel exerts its neuroprotective effects by competitively inhibiting the glutamate binding site on the NMDA receptor. This action prevents the channel from opening, thereby blocking the excessive influx of Ca2+ that initiates the excitotoxic cascade. This cascade involves the activation of various degradative enzymes such as proteases (calpains) and phospholipases, as well as the generation of reactive oxygen species (ROS), which ultimately lead to neuronal damage and death.[3][4]









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